molecular formula C6H12N2O2 B2707157 4-Hydroxypiperidine-1-carboxamide CAS No. 279238-12-9

4-Hydroxypiperidine-1-carboxamide

Cat. No.: B2707157
CAS No.: 279238-12-9
M. Wt: 144.174
InChI Key: RUBROIIGKQNJPQ-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-1-carboxamide is a chemical compound with the molecular formula C6H12N2O2 . It is a solid substance at room temperature . It is related to N-ethyl-4-hydroxypiperidine-1-carboxamide, which has a similar structure but includes an ethyl group . Compounds with a substituted 4-piperidinol core, like 4-Hydroxypiperidine, have been found to be potent antagonists of the human H(3) receptor .


Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in various studies. For instance, a series of pyrimidine derivatives containing 4-hydroxypiperidine groups were designed and synthesized using 4, 6-dichloropyrimidine as starting material .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 144.17 .

Scientific Research Applications

1. Role in Medicinal Chemistry

4-Hydroxypiperidine-1-carboxamide derivatives have been explored for their potential in medicinal chemistry. For instance, certain derivatives have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, with applications in addressing hyperalgesia in mice (Borza et al., 2007). This suggests their potential in pain management and neurological disorders.

2. Synthesis Methods

The compound has been a focus in the development of synthesis methods. One example is the Cu(I)-catalyzed reductive aldol cyclization of alpha, beta-unsaturated amides with ketones, enabling the diastereoselective synthesis of 4-hydroxypiperidin-2-ones (Lam, Murray, & Firth, 2005). This method has implications for producing more complex and functionalized piperidine derivatives.

3. Aminocarbonylation Reactions

This compound derivatives are used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process involves converting iodobenzene and iodoalkenes to carboxamides and ketocarboxamides, which are valuable in synthetic organic chemistry (Takács et al., 2014).

4. Cancer Therapeutics

There's research into repositioning HIV-1 integrase inhibitors, including compounds related to this compound, for cancer therapeutics. These studies explore the potential of these compounds as cytotoxic agents in various cancer cell lines (Zeng et al., 2012).

5. Antihypertensive Activity

Derivatives of 4-hydroxypiperidine have been synthesized and evaluated for their antihypertensive activity, indicating the compound's potential in cardiovascular drug development (Takai et al., 1985).

Safety and Hazards

The safety data sheet for 4-Hydroxypiperidine-1-carboxamide indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-hydroxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(10)8-3-1-5(9)2-4-8/h5,9H,1-4H2,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBROIIGKQNJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279238-12-9
Record name 4-hydroxypiperidine-1-carboxamide
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